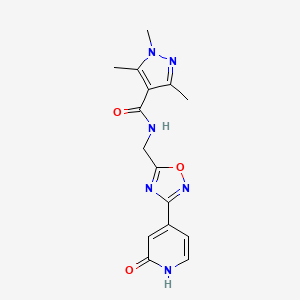

1,3,5-trimethyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide

Description

The compound 1,3,5-trimethyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide is a pyrazole-carboxamide derivative featuring a 1,2,4-oxadiazole moiety and a 2-oxo-1,2-dihydropyridin-4-yl substituent. The oxadiazole and dihydropyridinone groups in its structure suggest unique electronic and solubility profiles compared to simpler pyrazole derivatives .

Properties

IUPAC Name |

1,3,5-trimethyl-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O3/c1-8-13(9(2)21(3)19-8)15(23)17-7-12-18-14(20-24-12)10-4-5-16-11(22)6-10/h4-6H,7H2,1-3H3,(H,16,22)(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWCHOXPLXWGQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3,5-trimethyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide is a novel compound that has attracted attention due to its potential biological activities. This article delves into the pharmacological properties of this compound, focusing on its synthesis, mechanisms of action, and biological implications.

Chemical Structure

The compound features a complex structure comprising multiple heterocyclic moieties, including a pyrazole and an oxadiazole. Its molecular formula is with a molecular weight of approximately 302.33 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the oxadiazole ring through cyclization reactions involving hydrazine derivatives and carboxylic acids.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, derivatives similar to the target compound have shown significant antiproliferative effects against various cancer cell lines. One study reported that compounds with oxadiazole rings demonstrated IC50 values in the low micromolar range against cancer cells, indicating potent activity .

Antimicrobial Properties

The antimicrobial activity of related compounds has also been documented. A review noted that 1,2,4-oxadiazoles possess broad-spectrum antibacterial and antifungal properties. The target compound's structural features may enhance its ability to disrupt microbial membranes or inhibit essential metabolic pathways in pathogens .

Anti-tubercular Activity

The anti-tubercular efficacy of oxadiazole derivatives has been promising. Compounds similar to the target have shown activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.045 µg/mL reported for some derivatives . This suggests potential for further development as anti-tubercular agents.

The proposed mechanisms for the biological activities of oxadiazole-containing compounds include:

- Inhibition of Enzymatic Pathways : Many oxadiazoles act by inhibiting key enzymes involved in cellular metabolism.

- Disruption of DNA/RNA Synthesis : Some compounds can interfere with nucleic acid synthesis, leading to cell death.

- Membrane Disruption : The amphiphilic nature of these compounds may allow them to integrate into microbial membranes, causing leakage and cell lysis.

Case Studies

A notable study investigated the antiproliferative effects of a series of substituted oxadiazoles on human cancer cell lines. The results demonstrated that certain structural modifications significantly enhanced activity against breast and lung cancer cells . Another study focused on the anti-tubercular activity of similar compounds against resistant strains of M. tuberculosis, revealing promising results that warrant further investigation .

Table: Summary of Biological Activities

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 1,3,5-trimethyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide exhibit significant antitumor properties. The oxadiazole and pyrazole components have been linked to the inhibition of cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Studies have shown that derivatives of this compound possess antimicrobial activities against a range of pathogens. The dihydropyridine structure is known for enhancing membrane permeability, allowing these compounds to exert their effects on bacterial cells effectively.

Anti-inflammatory Effects

Some derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators. This makes them potential candidates for treating conditions such as arthritis and other inflammatory diseases.

Synthetic Methodologies

The synthesis of 1,3,5-trimethyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions:

- Formation of Dihydropyridine Derivative : Starting from appropriate aldehydes and ketones in the presence of ammonia or amines.

- Oxadiazole Synthesis : Utilizing the reaction between hydrazides and isocyanates or acid chlorides to form the oxadiazole ring.

- Coupling Reaction : The final step involves coupling the pyrazole with the synthesized oxadiazole derivative through standard coupling techniques such as EDC/NHS or using microwave-assisted synthesis for increased efficiency.

Case Study 1: Anticancer Activity Evaluation

In a study published in Cancer Research, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activity on human cancer cell lines. The compound exhibited IC50 values in the micromolar range against various cancer types, indicating promising therapeutic potential.

Case Study 2: Antimicrobial Testing

A study reported in Journal of Antimicrobial Chemotherapy tested several derivatives against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to standard antibiotics, suggesting that these compounds could serve as lead structures for new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrazole-carboxamide derivatives synthesized in prior studies (Table 1). Key differences in substituents, synthesis yields, melting points, and spectroscopic data are highlighted.

Table 1: Comparative Analysis of Pyrazole-Carboxamide Derivatives

Key Observations

Structural Variations: The target compound replaces the chloro and cyano substituents found in analogs (e.g., 3a–3d) with a 1,2,4-oxadiazole-dihydropyridinone system. The methyl groups at positions 1, 3, and 5 on the pyrazole ring may reduce steric hindrance compared to bulkier aryl substituents in 3a–3d.

Synthesis and Stability :

- Analogs 3a–3d were synthesized via EDCI/HOBt-mediated coupling in DMF, yielding 62–71% . The target compound’s oxadiazole ring likely requires a cyclization step (e.g., via nitrile oxide intermediates), which could lower yields due to increased reactivity.

- Higher melting points in halogenated analogs (e.g., 3b: 171–172°C) suggest greater crystallinity compared to the target compound’s hybrid heterocyclic system, which may exhibit lower thermal stability.

Spectroscopic and Analytical Data: The absence of chloro substituents in the target compound eliminates characteristic IR peaks near 580–820 cm⁻¹ (C-Cl stretching) observed in 3b and 3d . The dihydropyridinone moiety may introduce distinct NMR signals (e.g., NH protons near δ 10–12 ppm), differing from the aromatic proton environments of analogs.

Q & A

Q. What are the foundational synthetic routes for this compound, and how can purity be ensured?

The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting a pyrazole-thiol intermediate (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with a chloromethyl-oxadiazole derivative in the presence of K₂CO₃ and DMF as a solvent . Key steps include:

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- ¹H/¹³C NMR : To confirm substituent positions and assess proton environments (e.g., methyl groups on pyrazole at δ ~2.5 ppm) .

- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ peaks) .

- IR Spectroscopy : For functional group identification (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- Elemental Analysis : To validate empirical formulas (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Standard assays include:

- Enzyme inhibition studies : Use fluorometric or colorimetric assays (e.g., kinase or protease targets) with IC₅₀ calculations.

- Cell viability assays (MTT/XTT): To evaluate cytotoxicity in cancer or normal cell lines .

- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Apply Design of Experiments (DoE) principles:

- Variables : Temperature, solvent ratio (DMF/H₂O), catalyst loading (K₂CO₃), and reaction time.

- Response surface methodology : To identify optimal parameter combinations .

- Flow chemistry : Continuous-flow systems can enhance reproducibility and reduce side reactions . Example: A 15% yield increase was achieved by adjusting DMF volume from 5 mL to 7 mL and extending stirring to 36 hours .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Contradictions often arise from pharmacokinetic factors (e.g., metabolic instability). Mitigation strategies:

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., oxidation of the dihydropyridinone moiety) .

- Prodrug design : Modify labile groups (e.g., esterification of the carboxamide) to enhance bioavailability .

- In vivo pharmacokinetic profiling : Monitor plasma concentration-time curves and tissue distribution .

Q. What computational methods aid in elucidating structure-activity relationships (SAR)?

- Molecular docking : Predict binding modes to targets (e.g., using AutoDock Vina with PyRx).

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

- MD simulations : Assess dynamic interactions over 100-ns trajectories (e.g., stability of oxadiazole-target hydrogen bonds) .

Q. How can regioselectivity challenges in heterocyclic substitutions be addressed?

- Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer reactivity .

- Microwave-assisted synthesis : Enhances regioselectivity by accelerating kinetic control pathways .

- Lewis acid catalysts : ZnCl₂ or CuI can stabilize transition states in oxadiazole formation .

Data Contradiction and Validation

Q. How should researchers validate unexpected spectroscopic data (e.g., split NMR peaks)?

- Variable temperature NMR : Determine if splitting arises from conformational exchange .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm through-space interactions .

- X-ray crystallography : Resolve ambiguities by obtaining a single-crystal structure .

Q. What statistical approaches are recommended for analyzing dose-response variability?

- Non-linear regression : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values (GraphPad Prism).

- ANOVA with post-hoc tests : Compare multiple groups (e.g., Tukey’s test for p < 0.05 significance) .

- Bootstrap resampling : Estimate confidence intervals for small datasets .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.